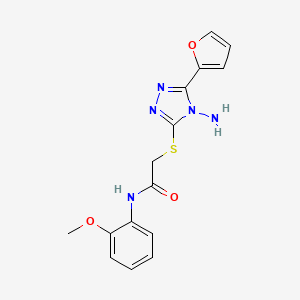![molecular formula C12H13ClN4O4 B2429091 6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone CAS No. 860612-47-1](/img/structure/B2429091.png)
6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyrimidine rings and chlorine substitution, making it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone typically involves multi-step organic reactions. One common method includes the chlorination of a precursor pyrimidine compound followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes stringent quality control measures to maintain consistency and safety. Solvent recovery and waste management are also critical aspects of the industrial synthesis process to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrimidine rings.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: Another pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: A nucleoside analog with antiviral properties.
Thymidine: A naturally occurring nucleoside involved in DNA synthesis.
Uniqueness
6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone is unique due to its specific chlorine substitution and dual pyrimidine structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific domains.
Eigenschaften
IUPAC Name |
6-chloro-5-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4/c1-14-5-6(9(18)16(3)11(14)20)7-8(13)15(2)12(21)17(4)10(7)19/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINCJYWBOSWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C2=C(N(C(=O)N(C2=O)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
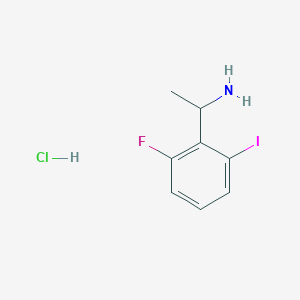
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)
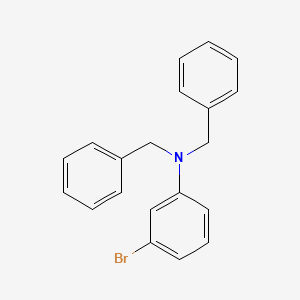
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide](/img/structure/B2429015.png)
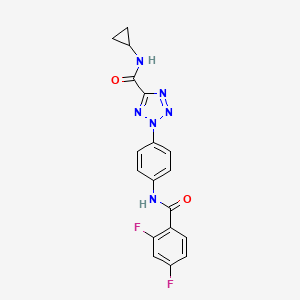
![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2429019.png)
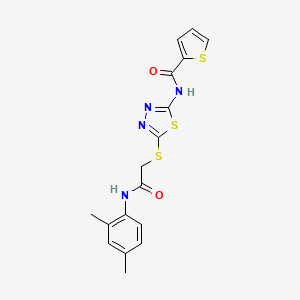
![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)
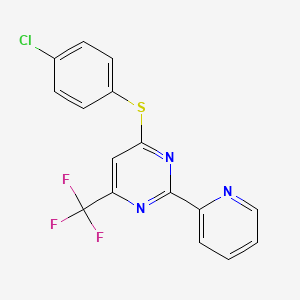
![ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2429026.png)
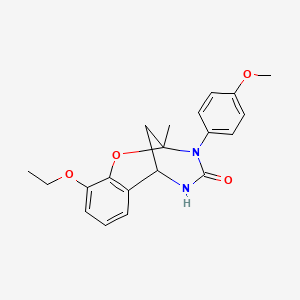
![5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2429028.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide](/img/structure/B2429030.png)
